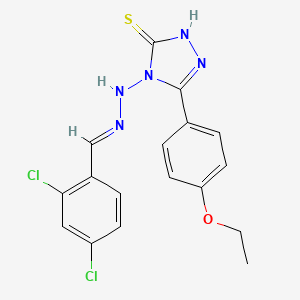

4-(2-(2,4-Dichlorobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-(2,4-Dichlorbenzyliden)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-thiol ist eine komplexe organische Verbindung, die zur Klasse der Triazolderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Triazolrings, einer Dichlorbenzylidengruppe und einer Ethoxyphenylgruppe aus.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(2-(2,4-Dichlorbenzyliden)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-thiol umfasst typischerweise die folgenden Schritte:

Bildung des Hydrazone-Zwischenprodukts: Die Reaktion beginnt mit der Kondensation von 2,4-Dichlorbenzaldehyd mit Hydrazinhydrat unter Bildung des entsprechenden Hydrazons.

Cyclisierung: Das Hydrazon wird dann in Gegenwart einer Base wie Natriumethoxid mit 4-Ethoxyphenylisothiocyanat cyclisiert. Dieser Schritt führt zur Bildung des Triazolrings.

Einführung der Thiolgruppe: Schließlich wird die Thiolgruppe durch Behandeln des Zwischenprodukts mit einem Thiolierungsmittel wie Schwefelwasserstoff oder Thioharnstoff unter sauren Bedingungen eingeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege auf größerem Maßstab beinhalten. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

4-(2-(2,4-Dichlorbenzyliden)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-thiol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Thiolgruppe kann oxidiert werden, um Disulfide oder Sulfonsäuren zu bilden.

Reduktion: Die Dichlorbenzylidengruppe kann zur entsprechenden Benzylgruppe reduziert werden.

Substitution: Die Chloratome in der Dichlorbenzylidengruppe können durch andere Nukleophile wie Amine oder Thiole substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, Natriumhypochlorit und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid, Thioharnstoff oder primären Aminen durchgeführt werden.

Hauptprodukte

Oxidation: Disulfide, Sulfonsäuren.

Reduktion: Benzylderivate.

Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

4-(2-(2,4-Dichlorbenzyliden)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-thiol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Die Verbindung zeigt antimikrobielle und antimykotische Eigenschaften, was sie zu einem Kandidaten für die Entwicklung neuer Antibiotika macht.

Medizin: Sie hat Potenzial als Antikrebsmittel, da sie bestimmte Enzyme und Signalwege hemmen kann, die an der Proliferation von Krebszellen beteiligt sind.

Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Korrosionsinhibitoren oder UV-Stabilisatoren eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von 4-(2-(2,4-Dichlorbenzyliden)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-thiol umfasst seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen:

Enzyminhibition: Die Verbindung kann Enzyme wie Topoisomerasen und Kinasen hemmen, die für die DNA-Replikation und Zellteilung entscheidend sind.

Signalwegmodulation: Sie kann Signalwege modulieren, die an Zellproliferation, Apoptose und Stressantwort beteiligt sind.

Erzeugung von reaktiven Sauerstoffspezies (ROS): Die Verbindung kann die Erzeugung von ROS induzieren, was zu oxidativem Stress und Zelltod in Krebszellen führt.

Wirkmechanismus

The mechanism of action of 4-(2-(2,4-Dichlorobenzylidene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.

Pathway Modulation: It can modulate signaling pathways involved in cell proliferation, apoptosis, and stress response.

Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of ROS, leading to oxidative stress and cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(2-(2,4-Dichlorbenzyliden)hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamid

- 4-(2-(2,4-Dichlorbenzyliden)hydrazino)-N-(3-methylphenyl)-4-oxobutanamid

Einzigartigkeit

4-(2-(2,4-Dichlorbenzyliden)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-thiol ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein des Triazolrings und der Thiolgruppe macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen, was es von anderen ähnlichen Verbindungen unterscheidet.

Eigenschaften

CAS-Nummer |

624724-97-6 |

|---|---|

Molekularformel |

C17H15Cl2N5OS |

Molekulargewicht |

408.3 g/mol |

IUPAC-Name |

4-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H15Cl2N5OS/c1-2-25-14-7-4-11(5-8-14)16-21-22-17(26)24(16)23-20-10-12-3-6-13(18)9-15(12)19/h3-10,23H,2H2,1H3,(H,22,26)/b20-10+ |

InChI-Schlüssel |

LEJPYBDNQFAMBA-KEBDBYFISA-N |

Isomerische SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C=C(C=C3)Cl)Cl |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C=C(C=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12027838.png)

![(5Z)-3-hexyl-5-[[3-[2-methyl-3-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12027841.png)

![2-(Allylamino)-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12027845.png)

![N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027851.png)

![6-[(5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12027863.png)

![2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12027864.png)

![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B12027871.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12027886.png)

![2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B12027900.png)

![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12027903.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B12027911.png)